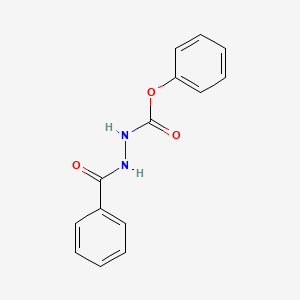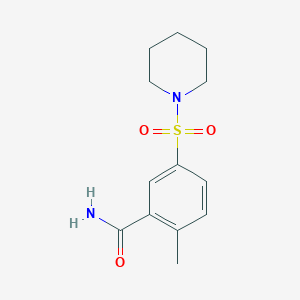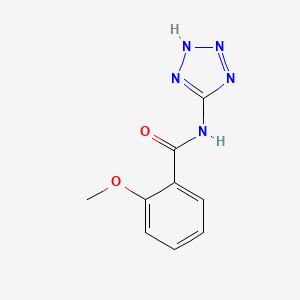![molecular formula C21H26N2O4S B5806488 N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)
N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the creation of the core structure followed by the addition of functional groups. For instance, compounds with similar structural motifs have been synthesized through processes such as reductive amination of substituted phenoxyacetones with substituted phenylethylamines, leading to products with specific biological activities (Baomin Xi et al., 2011). While specific synthesis routes for “N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide” are not detailed, similar synthetic strategies may apply, focusing on creating the central amide linkage and subsequently introducing the morpholinylsulfonyl and dimethylphenyl groups.
Molecular Structure Analysis
The molecular structure of compounds closely related to “N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide” reveals intricate details through techniques such as X-ray crystallography. These analyses provide insights into bond lengths, angles, and overall conformation, which are critical for understanding the compound's chemical behavior and interaction potential. For example, structural characterization has been utilized to elucidate the geometry and electronic distribution in molecules, aiding in the prediction of reactivity and interaction with biological targets (L. Rublova et al., 2017).
Chemical Reactions and Properties
The reactivity of such a compound is influenced by its functional groups. The presence of an amide bond, a morpholine ring, and a sulfonyl group suggests potential for a variety of chemical reactions, including nucleophilic substitution and amide hydrolysis. These reactions can be critical for the compound's biological activity or its further chemical modification. For example, amide bonds can undergo hydrolysis under specific conditions, altering the molecule's structure and function.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystalline structure, are essential for understanding a compound's behavior in different environments. These properties affect the compound's application, including its formulation for pharmaceutical use. Compounds with similar structures have been studied for their solubility in organic solvents and water, crystalline structure, and thermal stability, providing valuable information for drug formulation and delivery (M. Durgun et al., 2016).
Chemical Properties Analysis
The chemical properties of “N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide” can be inferred from its functional groups. The amide linkage offers potential for hydrogen bonding, influencing its interaction with biological molecules. Additionally, the electron-withdrawing effect of the sulfonyl group can affect the electron density around the morpholine ring, potentially modifying the compound's reactivity and biological activity.
For further investigation and a deeper understanding of “N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide,” and related compounds, the following references provide valuable insights:
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-3-(4-morpholin-4-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-4-3-5-20(17(16)2)22-21(24)11-8-18-6-9-19(10-7-18)28(25,26)23-12-14-27-15-13-23/h3-7,9-10H,8,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWWIICUAFBYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-3-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)


![N-(4-{N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5806442.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)


![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)

![ethyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5806505.png)
